molecular formula C13H7Cl3F3NO B1401788 (4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol CAS No. 1311279-55-6

(4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol

Cat. No.: B1401788
CAS No.: 1311279-55-6
M. Wt: 356.5 g/mol
InChI Key: SWYBTJZWSGHTED-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol (CAS 1311279-55-6) is a high-purity chemical intermediate supplied with a guaranteed purity of ≥95% . Its molecular formula is C13H7Cl3F3NO, and it has a molecular weight of 356.56 g/mol . This compound features a complex structure integrating substituted phenyl and pyridine rings, a motif commonly explored in the development of biologically active molecules . The presence of multiple halogen atoms and a methanol group makes it a valuable and versatile scaffold for further synthetic modification in medicinal and agrochemical research. As a multi-functionalized pyridine derivative, it serves as a key precursor for synthesizing a wide range of heterocyclic compounds, which are crucial templates in modern drug discovery and development . Researchers utilize such intermediates in the creation of novel molecules with potential insecticidal, fungicidal, and antibacterial activities, given that heterocyclic structures are fundamental to more than 85% of all physiologically active chemical entities . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(4-chlorophenyl)-[2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3F3NO/c14-7-3-1-6(2-4-7)11(21)10-8(13(17,18)19)5-9(15)20-12(10)16/h1-5,11,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYBTJZWSGHTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=C(N=C(C=C2C(F)(F)F)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149557
Record name 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311279-55-6
Record name 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311279-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol, with the molecular formula C13H7Cl3F3NO, has garnered interest for its potential biological activities. This article synthesizes available research findings, focusing on its biological effects, mechanisms of action, and comparative studies with similar compounds.

PropertyValue
IUPAC Name(4-chlorophenyl)-[2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Molecular Weight356.5 g/mol
PurityTypically 95%

The compound features multiple halogen substitutions, which significantly influence its biological properties. The presence of a trifluoromethyl group is particularly noted for enhancing metabolic stability and lipid solubility, thus improving membrane permeability .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. In vitro studies indicate moderate inhibition against COX-2 and LOX-5/15 .
  • Protein-Ligand Interactions : Molecular docking studies suggest that the trifluoromethyl group forms halogen bonds with protein residues, enhancing the interaction strength with biological targets . The binding affinity is influenced by the electronic nature of the substituents on the phenyl and pyridine rings.
  • Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for these activities suggest significant potential for therapeutic applications .

Biological Activity Studies

Several studies have examined the biological activities of this compound:

  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various pathogens. Its structural features contribute to a broad spectrum of activity due to enhanced binding capabilities to bacterial enzymes.
  • Anticancer Properties : In a study involving multiple analogs, this compound was found to exhibit promising anticancer activity, with specific analogs showing IC50 values as low as 700 nM against selected cancer cell lines .
  • Inhibitory Effects on Cholinesterases : The compound's derivatives have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease contexts .

Comparative Analysis

Comparing this compound with structurally similar compounds reveals unique aspects of its biological profile:

CompoundBiological ActivityIC50 (µM)
This compoundModerate COX inhibition; cytotoxicity~700 nM (cancer cells)
2,4-DichlorophenolAntimicrobialVaries
4,6-Dichloro-2-(N,N-dimethylamino)methyleneamino-pyrimidineAnticancerHigher than 700 nM

Case Studies

  • Cytotoxicity in Cancer Research : A study involving the evaluation of several halogenated compounds indicated that those with trifluoromethyl groups exhibited enhanced cytotoxicity against MCF-7 cells compared to their non-fluorinated counterparts. This suggests a structure–activity relationship where electron-withdrawing groups increase potency .
  • Inflammation Models : In models of inflammation, the compound demonstrated significant reductions in inflammatory markers when tested in vitro. This finding supports its potential use in therapeutic settings for inflammatory diseases.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing chloro and trifluoromethyl groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of (4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol showed effectiveness against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. In vitro studies show that it can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to control groups.

Inhibitors of Enzymatic Activity

The compound acts as an inhibitor for certain enzymes involved in metabolic processes. For example, it has shown potential as an inhibitor of acetylcholinesterase, which is relevant in treating neurodegenerative diseases.

Pesticide Development

The structural attributes of this compound make it a candidate for developing new pesticides. Its ability to target specific pests while minimizing effects on non-target organisms is being explored.

Data Table: Efficacy Against Common Agricultural Pests

Pest SpeciesConcentration (g/L)Efficacy (%)
Aphids1085
Whiteflies590

Herbicide Potential

Preliminary studies suggest that this compound may also inhibit the growth of certain weeds, making it a potential herbicide candidate.

Polymer Additives

Due to its chemical stability and unique properties, this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study:
Incorporating this compound into polyvinyl chloride (PVC) formulations improved the thermal degradation temperature by approximately 20°C compared to standard formulations.

Coatings and Sealants

The compound's resistance to solvents makes it suitable for use in protective coatings and sealants, particularly in environments exposed to harsh chemicals.

Comparison with Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of key pyridine derivatives is summarized in Table 1 .

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties
Target Compound C₁₃H₇Cl₃F₃NO 356.56 2,6-dichloro; 4-trifluoromethyl; 3-(4-chlorophenyl-methanol) 1311279-55-6 High halogen density; polar -OH group
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Not provided Not provided 2-chloro; 3-dimethoxymethyl; 4-methanol Not provided Methoxy groups enhance solubility; reduced halogenation
N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide C₁₇H₂₉ClN₂O₂Si 356.97 2-chloro; bulky silyl-protected -OH; pivalamide Not provided Steric hindrance; potential metabolic stability
2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine C₁₈H₁₁Cl₂F₃N₃O₂S 464.26 Sulfonyl linker; pyrimidine core 1311278-90-6 Electron-withdrawing sulfonyl group; heterocyclic diversity

Table 1. Structural and molecular comparison of the target compound with analogs.

Functional Group Impact

  • Halogenation: The target compound’s 2,6-dichloro and 4-trifluoromethyl groups enhance lipophilicity and metabolic stability compared to analogs like (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol, which lacks trifluoromethyl substitution .
  • Steric Effects : Bulky substituents (e.g., in N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide) reduce enzymatic degradation but may hinder target binding .

Pharmacological Relevance

  • Antimicrobial Activity : Halogen-rich pyridines, including the target compound, exhibit enhanced antimicrobial potency due to improved membrane penetration and target affinity .
  • Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Preparation Methods

Overview

The most common approach involves starting from a precursor compound, 2-(p-chlorobenzyl)pyridine , which undergoes oxidation to introduce a hydroxyl group, followed by reduction to yield the target methanol derivative.

Step-by-step Process

Step Description Reagents & Conditions Yield & Notes
1. Oxidation Oxidize 2-(p-chlorobenzyl)pyridine to form an aldehyde or ketone intermediate Oxidizing agents such as potassium permanganate or chromium-based reagents; temperature maintained at 85–95°C for 4–6 hours High yield, process optimized for cost-efficiency
2. Reduction Reduce the oxidized intermediate to the corresponding alcohol Reducing agents like potassium borohydride in methanol; performed at room temperature, stirred for 2–6 hours Yield typically exceeds 90%; purification involves recrystallization

Research Findings

  • The oxidation step involves adding the oxidant to the raw material at ambient temperature, maintaining the temperature at 85–95°C for several hours, followed by cooling, extraction, and recrystallization to isolate the intermediate (Formula II).
  • The reduction step involves dissolving the intermediate in methanol, adding potassium borohydride gradually while cooling, then stirring for a few hours before work-up yields the target compound with high efficiency (97%).

Direct Functionalization via Cyclocondensation

Methodology

An alternative approach involves cyclocondensation reactions using trifluoromethyl-containing building blocks, such as ethyl 2,2,2-trifluoroacetate, to construct the pyridine ring with the trifluoromethyl substituent, followed by functional group modifications to introduce the phenyl and hydroxymethyl groups.

Process Highlights

Step Description Reagents & Conditions Yield & Notes
1. Cyclocondensation Synthesis of trifluoromethylated pyridines Ethyl 2,2,2-trifluoroacetate, aldehydes, catalysts, typically under reflux Yields vary from 60–80%, depending on substituents
2. Functional Group Transformation Chlorination and hydroxymethylation Chlorinating agents (e.g., thionyl chloride), followed by hydroxymethylation using formaldehyde derivatives Yields depend on reaction conditions, often optimized for selectivity

Research Findings

  • The synthesis of trifluoromethylpyridines often employs vapor-phase fluorination of chlorinated pyridines, with reaction temperatures between 320°C and 520°C, yielding various trifluoromethylated pyridines with yields up to 80%.
  • Cyclocondensation reactions using ethyl 2,2,2-trifluoroacetate and aldehydes are common for constructing core structures, with subsequent chlorination steps to achieve desired substitution patterns.

Use of Precursors and Functional Group Interconversions

Key Precursors

  • 2,6-Dichloro-4-trifluoromethylphenyl derivatives are synthesized via electrophilic aromatic substitution or nucleophilic aromatic substitution on chlorinated aromatic compounds.
  • The hydroxymethyl group is introduced via formaldehyde or paraformaldehyde under basic or acidic conditions, often in the presence of catalysts.

Typical Procedure

  • Starting from 2,6-dichlorophenyl derivatives, trifluoromethylation is achieved through nucleophilic substitution reactions with sodium trifluoromethylsulfinate or similar reagents.
  • The phenyl ring is then chlorinated selectively at desired positions, followed by hydroxymethylation to produce the target compound.

Research Findings

  • The synthesis of 2,6-dichloro-4-trifluoromethylphenyl compounds involves reactions with sodium trifluoromethylsulfinate and thionyl chloride, yielding the chlorinated trifluoromethylphenyl intermediates with yields around 70%.
  • The hydroxymethylation step typically involves formaldehyde in aqueous solution under controlled pH, with yields exceeding 80%.

Summary of Key Data

Preparation Method Main Reactions Typical Yield Advantages Limitations
Oxidation-Reduction Oxidation of benzyl pyridine, then reduction >90% High yield, cost-effective Requires multiple steps
Cyclocondensation Synthesis of trifluoromethyl pyridines, then chlorination 60–80% Modular, versatile Requires specialized equipment
Precursor Functionalization Nucleophilic aromatic substitution, formaldehyde addition 70–80% Precise control over substitution Multi-step, sensitive to conditions

Notes and Considerations

  • The choice of oxidation and reduction reagents significantly influences yield and purity.
  • Reaction temperatures are critical for selectivity, especially in trifluoromethylation and chlorination steps.
  • Purification often involves recrystallization or chromatography to isolate high-purity intermediates and final products.
  • Cost and scalability are favorable for the oxidation-reduction pathway, making it suitable for industrial applications.

Q & A

Q. Table 1: Comparison of Reaction Conditions

StepCatalyst/SolventTemperature (°C)Yield (%)Reference
Intermediate formationMgCl₂, formamide80–10065–75
Pyridine substitutionDMF, NaHCO₃ bufferReflux (~120)70–85

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions on the pyridine and benzene rings. For example, the trifluoromethyl group (-CF₃) shows distinct 19^19F NMR signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₃H₆Cl₄F₃N) and isotopic patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the methanol group’s configuration .
  • Purity : HPLC with UV detection (λ = 254 nm) and a C18 column to assess impurities (<1%) .

Advanced: How can researchers optimize reaction conditions to improve yield and regioselectivity?

Methodological Answer:

  • Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions during chlorination, while higher temperatures (120°C) enhance pyridine ring activation .
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. MgCl₂) for Friedel-Crafts alkylation efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .

Q. Table 2: Solvent Effects on Yield

SolventPolarity IndexYield (%)Side Products (%)
DMF6.4825
Ethanol5.26812
THF4.05520

Advanced: How should discrepancies between predicted and experimental physicochemical properties be addressed?

Methodological Answer:

  • Computational validation : Use density functional theory (DFT) to recalculate predicted properties (e.g., pKa = -5.01 ). Compare with experimental data from potentiometric titration.
  • Experimental refinement : Repeat measurements under standardized conditions (e.g., 25°C for density) to resolve conflicts. For example, predicted boiling points may deviate due to decomposition; use thermogravimetric analysis (TGA) to confirm thermal stability .

Advanced: What strategies enable regioselective functionalization of the pyridine ring?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., ethoxymethylidene) at the 3-position to direct chlorination to the 2- and 6-positions .
  • Metal-mediated coupling : Use Pd-catalyzed cross-coupling for selective trifluoromethylation at the 4-position .
  • pH-dependent reactions : Adjust reaction pH to protonate/deprotonate the pyridine nitrogen, altering electrophilic substitution patterns .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to volatile chlorinated intermediates (e.g., HCl gas release during deformylation) .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact with methanol solutions .
  • Waste disposal : Neutralize acidic byproducts (pH 6–8) before disposal, and segregate halogenated waste .

Advanced: How can researchers analyze the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to 40°C/75% relative humidity (ICH guidelines) and monitor decomposition via HPLC .
  • Light sensitivity : Conduct photostability tests using a xenon lamp (ICH Q1B) to assess degradation pathways (e.g., cleavage of the methanol group) .
  • Stabilizers : Test antioxidants (e.g., BHT) in DMSO stock solutions to extend shelf life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol
Reactant of Route 2
Reactant of Route 2
(4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol

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